molecular formula C8H6ClN3O2S B11772470 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine CAS No. 1956365-93-7

3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine

Cat. No.: B11772470
CAS No.: 1956365-93-7
M. Wt: 243.67 g/mol
InChI Key: KWVONVZTVREYBS-UHFFFAOYSA-N
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Description

3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family. This compound is characterized by the presence of a chloro group at the 3-position and a methylsulfonyl group at the 2-position of the pyrido[2,3-b]pyrazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow processes and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .

Mechanism of Action

The mechanism of action of 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine is unique due to the presence of both the chloro and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .

Properties

CAS No.

1956365-93-7

Molecular Formula

C8H6ClN3O2S

Molecular Weight

243.67 g/mol

IUPAC Name

3-chloro-2-methylsulfonylpyrido[2,3-b]pyrazine

InChI

InChI=1S/C8H6ClN3O2S/c1-15(13,14)8-6(9)12-7-5(11-8)3-2-4-10-7/h2-4H,1H3

InChI Key

KWVONVZTVREYBS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC2=C(N=CC=C2)N=C1Cl

Origin of Product

United States

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